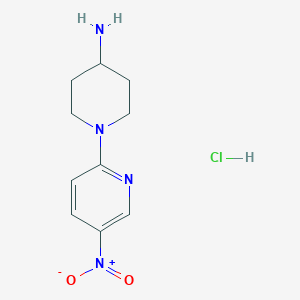

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16;/h1-2,7-8H,3-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOZJJDGKSQHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252577-84-7 | |

| Record name | 4-Piperidinamine, 1-(5-nitro-2-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252577-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Formation of Piperidine Derivative: The nitropyridine is then reacted with piperidine to form the desired piperidine derivative. This step often requires a base such as sodium hydroxide to facilitate the reaction.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The piperidine ring can be oxidized under specific conditions to form piperidinones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate, solvents such as acetone.

Major Products Formed

Reduction: 1-(5-Aminopyridin-2-yl)piperidin-4-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Piperidin-4-one derivatives.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features:

- Core Structure : Piperidin-4-amine hydrochloride backbone.

- Substituent : A 5-nitropyridin-2-yl group attached to the piperidine nitrogen.

Comparison with Similar Piperidin-4-amine Hydrochloride Derivatives

Structural and Functional Group Variations

The table below compares 1-(5-nitropyridin-2-yl)piperidin-4-amine hydrochloride with structurally related compounds:

Biological Activity

1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The nitro group present in the compound contributes to its distinct chemical reactivity, making it a versatile candidate for various therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through nucleophilic aromatic substitution reactions, typically using 2-chloro-5-nitropyridine as a starting material. The synthesis involves reacting this precursor with piperidin-4-amine in the presence of a suitable base, which enhances the nucleophilicity of the amine group, facilitating the substitution reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with various biological molecules. The presence of the piperidine ring enhances the compound's structural stability and binding affinity to its targets .

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory effects on various enzymes, particularly those involved in cancer and neurological pathways. For example, it has been studied as a potential inhibitor of the extracellular signal-regulated kinase 5 (ERK5), which plays a crucial role in cellular proliferation and survival .

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | ERK5 | TBD |

| Compound A | AChE | 0.22 |

| Compound B | BChE | 0.42 |

Neurotransmitter Interaction

Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating psychiatric disorders. This interaction could be mediated through inhibition of neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cancer Treatment Potential : In vitro assays have demonstrated that this compound exhibits anti-proliferative effects against specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Neurological Applications : Research indicates that this compound may possess neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases.

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of related compounds have shown that modifications to the structure can significantly affect bioavailability and metabolic stability, influencing their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves Mannich reactions or nucleophilic substitution between nitro-substituted pyridines and piperidine precursors. For example, Mannich reactions using paraformaldehyde and nitroacetophenone derivatives (as in analogous compounds) yield 87–98% under optimized conditions. Key factors include temperature control (60–80°C), solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometric ratios of reactants . Side reactions, such as over-nitration or byproduct formation, are minimized by slow addition of nitro precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies structural features like the nitropyridinyl and piperidinyl groups. Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks). Contradictions in NMR signals (e.g., overlapping piperidine protons) are resolved using 2D techniques (COSY, HSQC) or deuterated solvents. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity ≥95% .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Safety Data Sheets (SDS) for structurally similar nitro-piperidine derivatives recommend using nitrile gloves, lab coats, and fume hoods due to potential respiratory and dermal irritation. Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent, catalyst) and reduce experimental iterations. Computational models also predict nitro group reduction potentials, guiding selective functionalization .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies mechanism-specific effects. For example, discrepancies in cytotoxicity may arise from cell line heterogeneity (e.g., HeLa vs. HEK293). Meta-analyses of pH-dependent stability (using HPLC) and metabolite profiling (LC-MS) further contextualize biological results .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show nitro group reduction at pH <3 (forming amine derivatives) and hydrolysis at pH >10. Stability is maximized in neutral buffers (pH 6–8). Degradation products are quantified via HPLC-UV, with Arrhenius modeling predicting shelf life .

Q. What experimental designs are recommended for studying its interactions with biological targets (e.g., receptors)?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD). For receptor studies, competitive assays with radiolabeled ligands (e.g., [3H]-ligands) validate target specificity. Molecular docking (using AutoDock Vina) predicts binding poses, which are refined via Molecular Dynamics simulations (GROMACS) .

Key Considerations for Researchers

- Contradiction Management : Conflicting NMR or bioactivity data require multi-technique validation (e.g., X-ray crystallography for structural confirmation).

- Safety Protocols : Adhere to GHS guidelines for nitro compounds, including emergency eyewash stations and spill kits .

- Computational Integration : Use tools like Gaussian or ORCA for mechanistic insights, reducing reliance on trial-and-error synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.